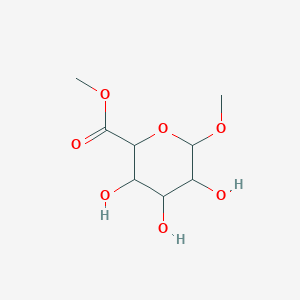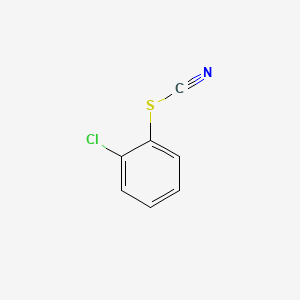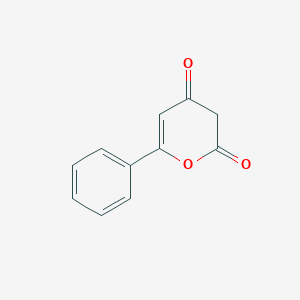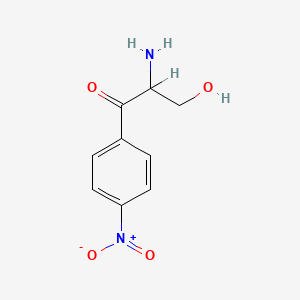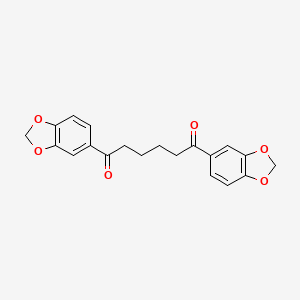
1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a hexane-1,6-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione typically involves the reaction of 1,3-benzodioxole derivatives with hexane-1,6-dione under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 1,3-benzodioxole derivatives are reacted with hexane-1,6-dione in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted benzodioxole derivatives.
科学的研究の応用
1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, contributing to its observed biological activities.
類似化合物との比較
Similar Compounds
- 1,1’-(1,6-Hexanediyl)bis[3-(1,3-benzodioxol-5-ylmethyl)urea]
- 1,6-Hexanediol,1,6-dibenzoate
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
Uniqueness
1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
CAS番号 |
6268-56-0 |
|---|---|
分子式 |
C20H18O6 |
分子量 |
354.4 g/mol |
IUPAC名 |
1,6-bis(1,3-benzodioxol-5-yl)hexane-1,6-dione |
InChI |
InChI=1S/C20H18O6/c21-15(13-5-7-17-19(9-13)25-11-23-17)3-1-2-4-16(22)14-6-8-18-20(10-14)26-12-24-18/h5-10H,1-4,11-12H2 |
InChIキー |
VKIPBZQTPRVXPC-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCCCC(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


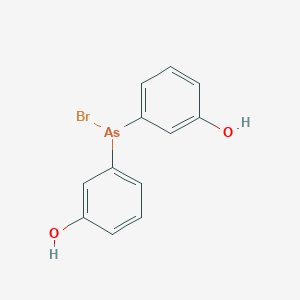
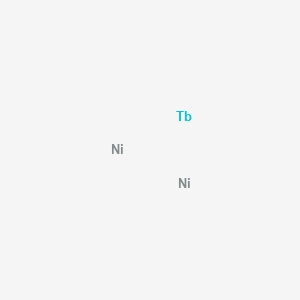
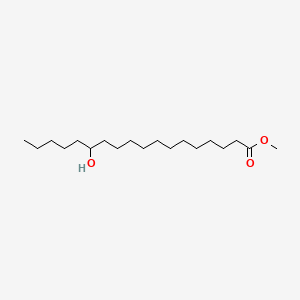
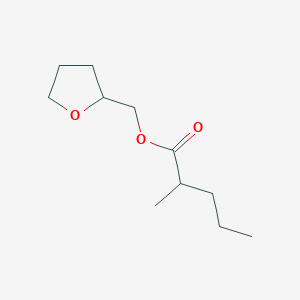
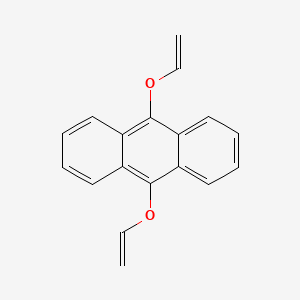
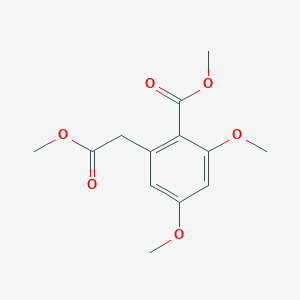
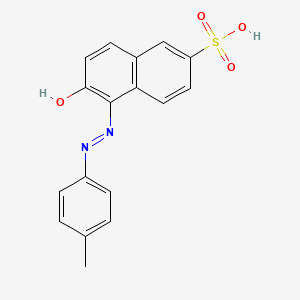
![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
